3-Chloro-4-(2,2-difluoropropoxy)phenylamine
Overview
Description
3-Chloro-4-(2,2-difluoropropoxy)phenylamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a chloro group at the third position and a 2,2-difluoropropoxy group at the fourth position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(2,2-difluoropropoxy)phenylamine typically involves the following steps:
Nucleophilic Substitution: The starting material, 3-chloro-4-nitrophenol, undergoes a nucleophilic substitution reaction with 2,2-difluoropropanol in the presence of a base such as potassium carbonate. This step results in the formation of 3-chloro-4-(2,2-difluoropropoxy)nitrobenzene.
Reduction: The nitro group in 3-chloro-4-(2,2-difluoropropoxy)nitrobenzene is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(2,2-difluoropropoxy)phenylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 3-chloro-4-(2,2-difluoropropoxy)nitrobenzene.
Reduction: Formation of 3-chloro-4-(2,2-difluoropropoxy)benzene.
Substitution: Formation of various substituted phenylamines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(2,2-difluoropropoxy)phenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2,2-difluoropropoxy)phenylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. For instance, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
- 3-Chloro-4-fluorophenylamine
- 3-Chloro-4-(trifluoromethoxy)phenylamine
- 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenylamine
Comparison:
- 3-Chloro-4-fluorophenylamine: Similar structure but with a fluorine atom instead of the 2,2-difluoropropoxy group. It may exhibit different reactivity and biological activity.
- 3-Chloro-4-(trifluoromethoxy)phenylamine: Contains a trifluoromethoxy group, which can influence its electronic properties and reactivity.
- 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenylamine: The presence of a hexafluoropropoxy group can significantly alter its chemical and physical properties compared to the difluoropropoxy group.
Properties
IUPAC Name |
3-chloro-4-(2,2-difluoropropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2NO/c1-9(11,12)5-14-8-3-2-6(13)4-7(8)10/h2-4H,5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSISFKHBCALOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=C(C=C1)N)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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